(2-氟-6-碘苯基)硼酸

描述

“(2-Fluoro-6-iodophenyl)boronic acid” is a boronic acid compound . Boronic acids are known for their ability to form reversible covalent bonds with 1,2- or 1,3-diols, which leads to their utility in various sensing applications .

Synthesis Analysis

Boronic acids and their derivatives are often used in Suzuki-Miyaura coupling reactions . Protodeboronation of pinacol boronic esters has been reported, utilizing a radical approach .Molecular Structure Analysis

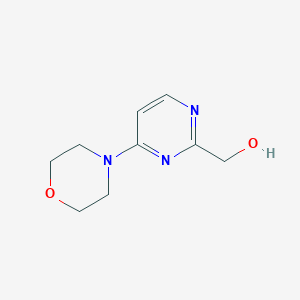

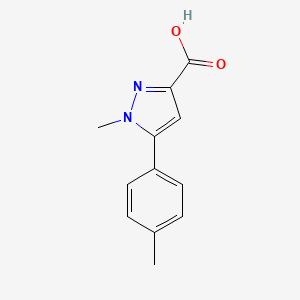

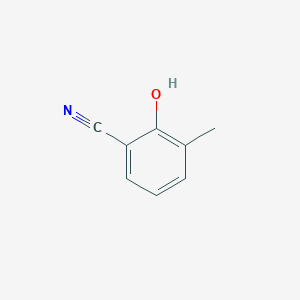

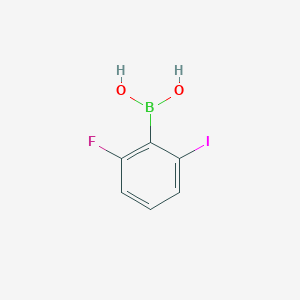

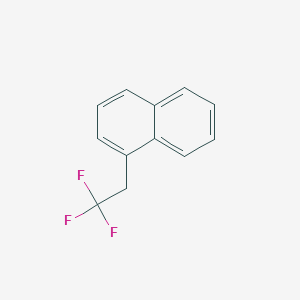

The molecular formula of “(2-Fluoro-6-iodophenyl)boronic acid” is C6H5BFIO2 . The molecular weight is 265.82 .Chemical Reactions Analysis

Boronic acids are known for their role in Suzuki-Miyaura coupling reactions . This reaction is a metal-catalyzed cross-coupling reaction that forms carbon-carbon bonds .Physical And Chemical Properties Analysis

The physical and chemical properties of “(2-Fluoro-6-iodophenyl)boronic acid” include a molecular weight of 265.82 . More specific properties such as melting point, boiling point, and density were not found in the search results.科学研究应用

对苯硼酸化合物性质的影响

- (2-氟-6-碘苯基)硼酸作为一种氟代取代硼酸,在各种应用中影响芳基硼酸的性质。氟的电子吸引性特征影响了这些化合物的路易斯酸性、酸性、水解稳定性和光谱性质 (Gozdalik et al., 2017)。

在荧光猝灭研究中的应用

- 这种化合物在荧光猝灭研究中具有重要价值。氟代取代硼酸在这些研究中显示出独特的行为,这对于理解不同溶剂环境中的相互作用至关重要 (Geethanjali et al., 2015)。

在选择性荧光化学传感器中的作用

- 硼酸,包括(2-氟-6-碘苯基)硼酸,已被用于制造荧光化学传感器。这些传感器用于检测碳水化合物、生物活性物质以及氟化物、铜和汞等离子,有益于医学诊断和生物研究 (Huang et al., 2012)。

硼酸复合物化学反应中的结构-反应关系

- 了解硼酸-二醇复合物化学反应中的结构-反应关系对于生物材料和传感技术的应用至关重要。这包括与生物相关的二醇如糖类和肽聚糖的结合 (Brooks et al., 2018)。

在有机合成中的用途

- (2-氟-6-碘苯基)硼酸在有机合成中起着重要的中间体作用。它用于铃木芳基偶联反应合成烯烃、苯乙烯和联苯衍生物,有助于合成各种天然产物和有机材料 (Sun Hai-xia et al., 2015)。

在传感应用中的作用

- 硼酸,包括(2-氟-6-碘苯基)硼酸,由于与二醇和氟化物或氰化物离子的相互作用,在各种传感应用中起着重要作用。这些应用范围从生物标记到治疗药物的开发 (Lacina et al., 2014)。

作用机制

Target of Action

Boronic acids, including 2-fluoro-6-iodophenylboronic acid, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in organic molecules .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, 2-Fluoro-6-iodophenylboronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group from boron to a metal catalyst, typically palladium . The resulting organometallic species then undergoes a coupling reaction with an electrophilic organic molecule .

Biochemical Pathways

The compound’s role in suzuki-miyaura cross-coupling reactions suggests it may be involved in the synthesis of biologically active compounds . These reactions can lead to the formation of carbon-carbon bonds, enabling the construction of complex organic molecules .

Pharmacokinetics

The compound’s stability under various conditions suggests it may have favorable pharmacokinetic properties

Result of Action

The molecular and cellular effects of 2-Fluoro-6-iodophenylboronic acid’s action are largely dependent on the specific context of its use. In the context of Suzuki-Miyaura cross-coupling reactions, the compound contributes to the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, potentially including pharmaceuticals and other biologically active molecules .

Action Environment

The action, efficacy, and stability of 2-Fluoro-6-iodophenylboronic acid can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the choice of catalyst, the presence of a base, and the reaction temperature . Additionally, the compound should be stored under inert gas at 2–8 °C to maintain its stability .

安全和危害

未来方向

Boronic acids have been increasingly utilized in diverse areas of research . They have been used in various areas ranging from biological labeling, protein manipulation and modification, to the development of therapeutics . The future directions of “(2-Fluoro-6-iodophenyl)boronic acid” could align with these applications.

属性

IUPAC Name |

(2-fluoro-6-iodophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BFIO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBSXGVJFWVWITH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC=C1I)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BFIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584545 | |

| Record name | (2-Fluoro-6-iodophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Fluoro-6-iodophenyl)boronic acid | |

CAS RN |

870777-22-3 | |

| Record name | B-(2-Fluoro-6-iodophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=870777-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Fluoro-6-iodophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2-fluoro-6-iodophenylboronic acid in the synthesis of benziodoxaborole derivatives?

A1: 2-Fluoro-6-iodophenylboronic acid serves as the crucial starting material for synthesizing various benziodoxaborole derivatives []. The research highlights two key reactions:

- Chlorination and hydrolysis: 2-Fluoro-6-iodophenylboronic acid undergoes chlorination, likely forming an iododichloride intermediate. Subsequent treatment with water yields 1-chloro-4-fluoro-1H-1λ(3)-benzo[d][1,2,3]iodoxoborol-3-ol [].

- Hypochlorite oxidation: Reacting 2-fluoro-6-iodophenylboronic acid with a hypochlorite reagent in the presence of acetic or trifluoroacetic acid produces the corresponding 1-acetoxy or 1-trifluoroacetoxy substituted benziodoxaboroles, respectively [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1339940.png)